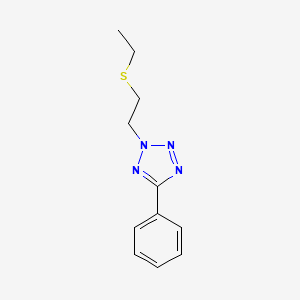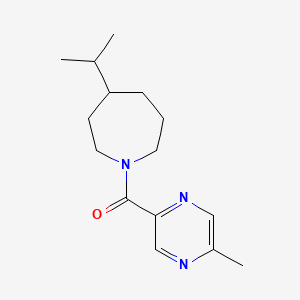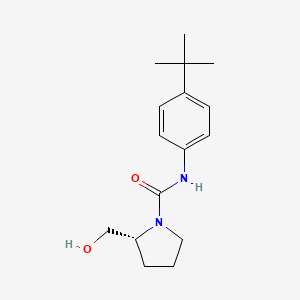
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline, also known as DMAP, is a widely used chemical compound in scientific research. It is a tertiary amine and is commonly used as a catalyst in organic synthesis. DMAP has a unique chemical structure that makes it an effective catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and lactams. This compound can also be used as a nucleophilic catalyst in the synthesis of peptides and proteins. Additionally, this compound can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline acts as a nucleophilic catalyst in various chemical reactions. It can form a complex with the reactant, which activates the reaction by stabilizing the intermediate product. This compound can also act as a base catalyst by abstracting a proton from the reactant, making it more reactive.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has several advantages for lab experiments. It is a cost-effective and readily available catalyst that can be used in a wide range of chemical reactions. This compound is also stable under various reaction conditions, making it a reliable catalyst. However, this compound has some limitations. It can only be used in reactions that have an acidic hydrogen, and it cannot be used in reactions that require a basic catalyst.
Direcciones Futuras
There are several future directions for N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline research. One direction is to explore its potential as a catalyst in new chemical reactions. Another direction is to investigate its use in the synthesis of complex molecules such as natural products and pharmaceuticals. Additionally, this compound can be modified to improve its catalytic activity and selectivity. Research can also be conducted to develop new methods for the synthesis of this compound and to optimize its production.
Conclusion:
This compound is a versatile and widely used catalyst in scientific research. It has a unique chemical structure that makes it an effective catalyst in various chemical reactions. This compound has several advantages for lab experiments, including its cost-effectiveness and stability. However, it also has some limitations. This compound has no known biochemical or physiological effects in living organisms and is considered to be non-toxic and non-carcinogenic. There are several future directions for this compound research, including exploring its potential as a catalyst in new chemical reactions and investigating its use in the synthesis of complex molecules.
Métodos De Síntesis
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline can be synthesized by reacting morpholine with 2,3-dimethylaniline in the presence of sulfur dioxide. The reaction produces this compound as a white solid with a yield of about 70-80%. The synthesis method is relatively simple and cost-effective, making this compound readily available for scientific research.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17(2)15-6-3-5-14(13-15)16-7-4-8-19(16)23(20,21)18-9-11-22-12-10-18/h3,5-6,13,16H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETYFBPNJUXGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

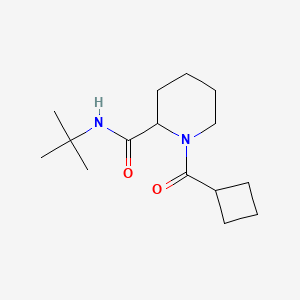
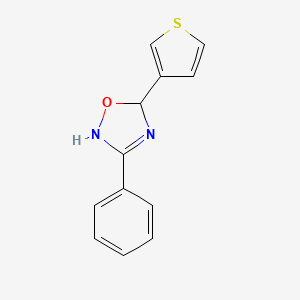
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
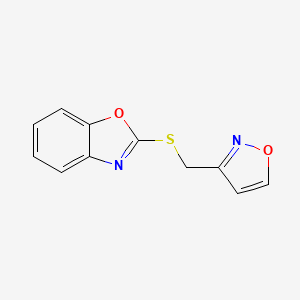

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
